4-(Oxolan-3-yl)but-3-en-2-one
Description
4-(Oxolan-3-yl)but-3-en-2-one is a cyclic enone compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a conjugated α,β-unsaturated ketone system (but-3-en-2-one). This structural motif combines the rigidity of the oxolane ring with the electrophilic reactivity of the enone moiety, making it a versatile intermediate in organic synthesis. The compound’s conjugated system is expected to exhibit UV-Vis absorption characteristics similar to other α,β-unsaturated ketones, with substituents influencing electronic transitions .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(E)-4-(oxolan-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H12O2/c1-7(9)2-3-8-4-5-10-6-8/h2-3,8H,4-6H2,1H3/b3-2+ |
InChI Key |
REAALJBAWUEWMU-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1CCOC1 |
Canonical SMILES |
CC(=O)C=CC1CCOC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-(Oxolan-3-yl)but-3-en-2-one can be contextualized by comparing it to analogs with varying substituents. Key differences arise in electronic effects, synthetic accessibility, and applications.
Substituent Effects on Electronic Properties
- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: The electron-donating dimethylamino group shifts the UV-Vis absorption maximum to 375 nm due to a reduced HOMO-LUMO gap. This contrasts with (E)-4-(4-nitrophenyl)but-3-en-2-one, where the electron-withdrawing nitro group results in a blue-shifted absorption at 323 nm .
- 4-(2,3,6-Trimethylphenyl)but-3-en-2-one: Methyl groups enhance steric bulk and hydrophobicity, prompting regulatory scrutiny for genotoxicity, though data remain incomplete .
Data Tables
Table 1: Structural and Spectral Comparison of Selected Compounds
| Compound Name | Substituent | Molecular Formula | UV-Vis λmax (nm) | Key Applications |
|---|---|---|---|---|
| This compound | Oxolan-3-yl | C₈H₁₂O₂ | ~350 (estimated) | Synthetic intermediate |
| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 4-Dimethylaminophenyl | C₁₂H₁₅NO | 375 | Photophysical studies |
| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 4-Nitrophenyl | C₁₀H₉NO₃ | 323 | Electrophilic reagents |
| (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one | 3-Phenylisoxazol-5-yl | C₁₃H₁₁NO₂ | Not reported | Heterocyclic synthesis |
| 4-(2,3,6-Trimethylphenyl)but-3-en-2-one | 2,3,6-Trimethylphenyl | C₁₃H₁₆O | Not reported | Flavoring agent (pending safety review) |
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